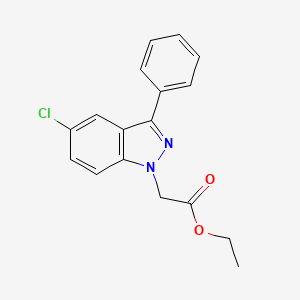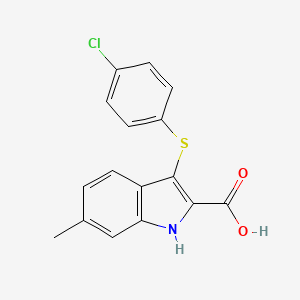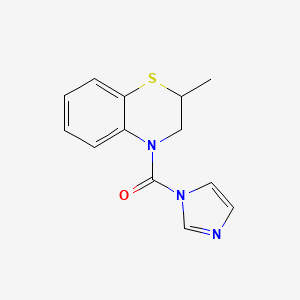![molecular formula C15H14N2O3 B7879592 2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoic acid](/img/structure/B7879592.png)
2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoic acid is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound features a fused pyrroloquinoxaline ring system, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes with quinoxalinones, hydrochloric acid, and nitric acid . This operationally simple and catalyst-free methodology provides a green and efficient approach for the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones, which can be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies as described above, with optimizations for scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced during the reactions.
Scientific Research Applications
2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex heterocyclic systems and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of materials with specific optical and electronic properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the quinoxaline ring.
Comparison with Similar Compounds
2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoic acid can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]quinoxalin-4(5H)-ones: These compounds share a similar core structure but differ in the functional groups attached to the ring system.
Quinoxalinones: These compounds have a quinoxaline core with different oxidation states and substituents.
Benzimidazoles: These compounds feature a fused benzene and imidazole ring system and exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific ring structure and the presence of the butanoic acid moiety, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-(4-oxopyrrolo[1,2-a]quinoxalin-5-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-10(15(19)20)17-12-7-4-3-6-11(12)16-9-5-8-13(16)14(17)18/h3-10H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKBPOSMAMDCQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C2=CC=CC=C2N3C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl [5-(2-methylbenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetate](/img/structure/B7879519.png)
![1-ethyl[1,2,4]triazino[4,5-a]benzimidazol-4(3H)-one](/img/structure/B7879532.png)
![4-(4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indol-5-yl)butanoic acid](/img/structure/B7879535.png)

![3-(4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indol-5-yl)propanoic acid](/img/structure/B7879557.png)

![1-Pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylic acid](/img/structure/B7879572.png)
![methyl 3-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)propanoate](/img/structure/B7879577.png)

![ethyl 2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoate](/img/structure/B7879588.png)
![ethyl 1-(4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)piperidine-4-carboxylate](/img/structure/B7879599.png)

![3-[(4-chlorophenyl)sulfonyl]-1-ethyl-1H-indole-2-carboxylic acid](/img/structure/B7879624.png)
![N-[4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenyl]-N,N-dimethylamine](/img/structure/B7879629.png)
